molecular formula C13H22FNO4 B595167 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid CAS No. 1268519-63-6

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid

Cat. No.: B595167
CAS No.: 1268519-63-6
M. Wt: 275.32
InChI Key: OPRADHIGTPXWNF-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a fluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent reactions. The fluoropropanoic acid moiety is then attached through a series of reactions, including halogenation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid is unique due to the presence of the fluoropropanoic acid moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-fluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRADHIGTPXWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154352
Record name 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268519-63-6
Record name 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268519-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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